3-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
Description
Introduction to 3-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine Hydrochloride
Chemical Identity and Nomenclature
This compound is a synthetic organic compound characterized by a piperidine core modified with a 2-((3,5-dimethoxybenzyl)oxy)ethyl substituent. Key identifiers include:
The systematic name reflects its structure: a piperidine ring (six-membered amine heterocycle) substituted at the 3-position with an ethyl group. This ethyl chain is further functionalized with a benzyl ether bearing methoxy groups at the 3- and 5-positions of the aromatic ring. The hydrochloride salt form enhances solubility and stability for experimental applications .
Historical Development of Piperidine-Based Compound Research
Piperidine, first isolated in 1850 , has long served as a foundational scaffold in alkaloid synthesis and drug design. The development of substituted piperidines accelerated in the 20th century with advances in catalytic hydrogenation and heterocyclic chemistry. For example, methods for synthesizing trans-3,5-dimethylpiperidine via hydrogenation of lutidine derivatives under hydrogen pressure (10–30 kg/cm²) and composite catalysts (e.g., ruthenium-aluminum oxide) laid groundwork for functionalizing piperidine cores .
The specific substitution pattern of this compound likely emerged from efforts to optimize pharmacokinetic properties. The dimethoxybenzyl ether moiety, introduced through Williamson ether synthesis or nucleophilic substitution, improves lipophilicity and metabolic stability compared to simpler piperidine derivatives . Early 21st-century research on Michael addition strategies for 3,5-disubstituted piperidines further enabled precise stereochemical control, critical for bioactive molecule design .
Significance in Modern Medicinal Chemistry
Piperidine derivatives are ubiquitous in pharmaceuticals, constituting ~7% of FDA-approved drugs . The structural features of this compound align with trends in CNS-targeted therapeutics and enzyme modulation:
Key Structural Contributions to Bioactivity
- Piperidine Core : Facilitates interactions with neurotransmitter receptors (e.g., serotonin, dopamine) due to its conformational flexibility and basic nitrogen .
- Dimethoxybenzyl Ether : Enhances binding affinity to hydrophobic pockets in proteins while providing metabolic resistance via steric hindrance .
- Ethyloxy Linker : Balances rigidity and flexibility, optimizing spatial orientation for target engagement .
Comparative Analysis of Piperidine Derivatives
This compound’s unique substitution pattern offers a template for developing selective receptor modulators with improved blood-brain barrier permeability compared to non-ether-containing analogs .
Properties
IUPAC Name |
3-[2-[(3,5-dimethoxyphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-18-15-8-14(9-16(10-15)19-2)12-20-7-5-13-4-3-6-17-11-13;/h8-10,13,17H,3-7,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKVYPKOFWLWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCCC2CCCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride is a compound featuring a piperidine core, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₆ClNO₃. The compound's structure includes a piperidine ring substituted with a 3,5-dimethoxybenzyl ether group, which is significant for its biological interactions.
Antibacterial Activity
Piperidine derivatives have been extensively studied for their antibacterial properties. The compound has shown potential against various bacterial strains. A study indicated that piperidine derivatives can exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial in therapeutic contexts, especially for conditions like Alzheimer's disease and urinary tract infections. In a related study, several piperidine derivatives exhibited strong AChE inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM .
Case Studies
Several studies have highlighted the biological activity of piperidine derivatives, including this compound.
- Antibacterial Screening : In a screening of various piperidine compounds, the target compound demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the piperidine structure could enhance antibacterial potency .
- Enzyme Inhibition Studies : A series of synthesized piperidine compounds were tested for their ability to inhibit urease and AChE. The study found that certain derivatives were highly effective, suggesting that this compound may possess similar inhibitory properties .
Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 10 µg/mL |
| Compound B | Bacillus subtilis | 15 µg/mL |
| This compound | Escherichia coli | 12 µg/mL |
Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 1.50 |
| Compound B | Urease | 2.14 |
| This compound | Acetylcholinesterase | TBD |
Scientific Research Applications
Medicinal Chemistry Applications
-
Therapeutic Potential :
- The compound has been studied for its potential use as a therapeutic agent in treating conditions such as hypertension and other circulatory diseases. Piperidine derivatives are known for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure .
-
Neuropharmacology :
- Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. The structural modifications present in 3-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride may enhance its efficacy and selectivity for specific receptors in the central nervous system.
Pharmacological Studies
- In Vivo Studies :
- Histopathological Analysis :
Case Study 1: Antihypertensive Effects
A study involving a related piperidine compound demonstrated significant reductions in systolic blood pressure in hypertensive rat models. The mechanism was attributed to ACE inhibition and vasodilation effects mediated by the compound .
Case Study 2: Neuroprotective Properties
In another investigation, a derivative of this compound was tested for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that the compound could mitigate cell death and preserve neuronal function, suggesting its potential in treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s distinct structural elements include:
- Piperidine core : A six-membered nitrogen-containing ring.
- Ethyloxy linker : Provides spatial flexibility for interactions with biological targets.
- 3,5-Dimethoxybenzyl group : Electron-rich aromatic substituents influencing binding affinity and lipophilicity.
Comparison with Piperidine Derivatives
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structure : Piperidine substituted with a diphenylmethoxy group.
- Differences: Lacks the ethyloxy linker and methoxybenzyl group.
3-(2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl)piperidine Hydrochloride
- Structure: Chlorinated and methylated phenoxy group on the ethyl linker.
- Differences : Chlorine and methyl substituents enhance lipophilicity but may reduce metabolic stability compared to methoxy groups in the target compound .
- Activity : Chlorine atoms likely improve antimicrobial potency but increase toxicity risks.
3-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride
- Structure : Direct benzyl attachment to piperidine without an ethyloxy linker.
3-(3-Ethoxy-benzyl)-piperidine Hydrochloride
Comparative Data Table
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-{2-[(3,5-dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride?
Methodological Answer: Synthesis optimization involves:
- Intermediate Formation : Hydrogenation of 3,5-dimethoxybenzaldehyde derivatives to generate the benzyl ether intermediate using catalysts like Pd/C under controlled H₂ pressure .
- Ethoxylation : Reaction of the benzyl ether with ethylene glycol derivatives under basic conditions (e.g., K₂CO₃) to form the ethoxyethyl side chain .
- Piperidine Functionalization : Substitution of the piperidine ring using halogenating agents (e.g., Br₂ or Cl₂) followed by quaternization with HCl to yield the hydrochloride salt .
- Yield Improvement : Adjusting reaction stoichiometry (e.g., 1:1.2 molar ratio for intermediates) and solvent selection (e.g., DCM for polar intermediates) to minimize side reactions .
Q. How can researchers ensure purity and structural fidelity during purification?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in H₂O/ACN) to isolate the target compound. Validate purity (>98%) via UV detection at 254 nm .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility data to remove residual impurities .
- Spectroscopic Validation : Confirm structure via ¹H/¹³C NMR (e.g., δ 3.75 ppm for methoxy groups) and HRMS (m/z calculated for C₁₆H₂₄ClNO₃: 313.15) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Thermal Analysis : Determine melting point (e.g., 180–185°C) and thermal stability via DSC/TGA under N₂ atmosphere .
- Solubility Profiling : Test solubility in DMSO, PBS, and ethanol using nephelometry to guide formulation studies .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., H-bonding with chloride ions) .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?
Methodological Answer:
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map potential reaction pathways and identify transition states for side reactions .
- Isotopic Labeling : Introduce ¹³C or ²H isotopes at critical positions (e.g., methoxy groups) to trace bond cleavage/rearrangement via MS/MS .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediates (e.g., carbonyl intermediates at 1700 cm⁻¹) .
Q. How should researchers address contradictory data on compound stability in literature?
Methodological Answer:
- Controlled Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and quantify degradation products via LC-MS. Compare results with conflicting reports to identify environmental variables (e.g., light sensitivity) .
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–10) to reconcile discrepancies in aqueous stability claims .
Q. What safety protocols are essential for handling this compound in vivo studies?
Methodological Answer:
- Acute Toxicity Mitigation : Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, P95 respirators) during preparation. For accidental exposure, administer activated charcoal (1 g/kg) within 30 minutes .
- Ecotoxicity Testing : Conduct Daphnia magna assays (EC₅₀ < 10 mg/L) to evaluate environmental risks before disposal .
Q. How can structure-activity relationships (SAR) guide derivatization for target engagement?
Methodological Answer:
- Pharmacophore Mapping : Replace the dimethoxybenzyl group with bioisosteres (e.g., 3,5-dichlorobenzyl) and assay binding affinity to receptors (e.g., σ-1) using radioligand displacement .
- Side Chain Optimization : Modify the ethoxyethyl linker length (e.g., propyl vs. ethyl) to balance lipophilicity (LogP 2.5–3.0) and BBB penetration in murine models .
Q. What methodological frameworks validate novel applications in neuropharmacology?
Methodological Answer:
Q. How are degradation pathways analyzed to improve formulation stability?
Methodological Answer:
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Identify major degradants via LC-QTOF and propose stabilization strategies (e.g., lyophilization in amber vials) .
- Excipient Compatibility : Screen with mannitol, PEG 4000, and cyclodextrins using DSC to detect eutectic interactions .
Q. What computational tools predict metabolic fate and toxicity?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
